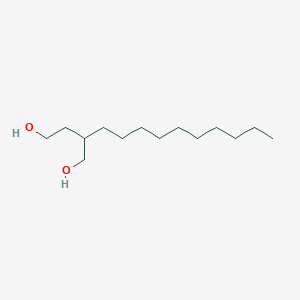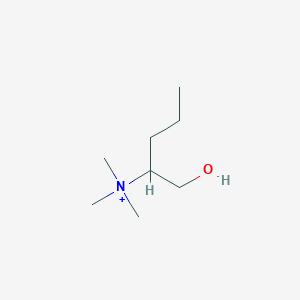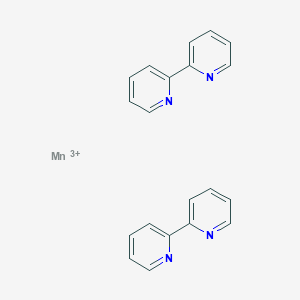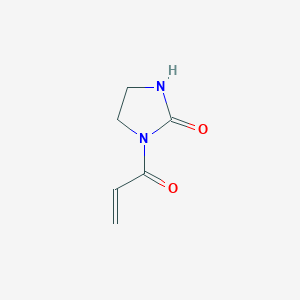![molecular formula C15H22Se B14296402 [2-(Methylselanyl)oct-7-en-2-yl]benzene CAS No. 113328-07-7](/img/structure/B14296402.png)
[2-(Methylselanyl)oct-7-en-2-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylselanyl)oct-7-en-2-yl]benzene: is an organoselenium compound characterized by the presence of a selenium atom bonded to a methyl group and an oct-7-en-2-yl chain, which is further attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylselanyl)oct-7-en-2-yl]benzene typically involves the following steps:
Formation of the Oct-7-en-2-yl Chain: The oct-7-en-2-yl chain can be synthesized through a series of organic reactions, such as alkylation and reduction.
Introduction of the Selenium Atom: The selenium atom is introduced by reacting the oct-7-en-2-yl chain with a selenium reagent, such as methylselenol or a selenium halide.
Attachment to the Benzene Ring: The final step involves the attachment of the selenium-containing oct-7-en-2-yl chain to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and advanced reaction conditions may be employed to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Methylselanyl)oct-7-en-2-yl]benzene can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the corresponding selenides.
Substitution: The compound can participate in substitution reactions, where the selenium atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines).
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: [2-(Methylselanyl)oct-7-en-2-yl]benzene can be used as a catalyst or catalyst precursor in organic reactions, such as oxidation and reduction processes.
Synthesis: The compound serves as a building block in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: Organoselenium compounds, including this compound, exhibit antioxidant properties, making them potential candidates for therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing a basis for drug development.
Industry:
Materials Science: this compound can be used in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of [2-(Methylselanyl)oct-7-en-2-yl]benzene involves its interaction with molecular targets, such as enzymes and reactive oxygen species (ROS). The selenium atom in the compound can undergo redox cycling, allowing it to scavenge ROS and protect cells from oxidative damage. Additionally, the compound may bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways.
Comparación Con Compuestos Similares
Diphenyl diselenide: Another organoselenium compound with antioxidant properties.
Selenomethionine: A naturally occurring amino acid containing selenium.
Ebselen: A synthetic organoselenium compound with anti-inflammatory and antioxidant activities.
Uniqueness:
Structural Features: [2-(Methylselanyl)oct-7-en-2-yl]benzene has a unique structure with a selenium-containing oct-7-en-2-yl chain attached to a benzene ring, distinguishing it from other organoselenium compounds.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions sets it apart from similar compounds, offering diverse applications in various fields.
Propiedades
Número CAS |
113328-07-7 |
|---|---|
Fórmula molecular |
C15H22Se |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2-methylselanyloct-7-en-2-ylbenzene |
InChI |
InChI=1S/C15H22Se/c1-4-5-6-10-13-15(2,16-3)14-11-8-7-9-12-14/h4,7-9,11-12H,1,5-6,10,13H2,2-3H3 |
Clave InChI |
VWLJFWASGXMAGB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCC=C)(C1=CC=CC=C1)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)

diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)



![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
